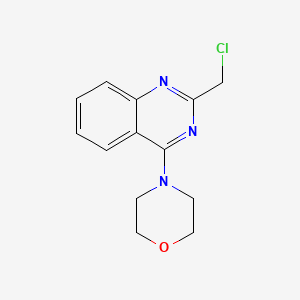

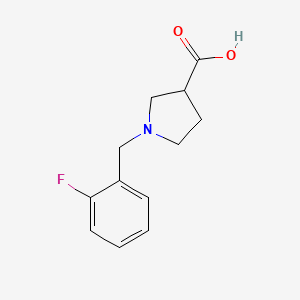

![molecular formula C12H13N3O2S B1393603 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid CAS No. 1256802-19-3](/img/structure/B1393603.png)

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid

Descripción general

Descripción

“1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O2S . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The compound and its derivatives have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 479.6±55.0 °C, and its predicted density is 1.431±0.06 g/cm3 .Aplicaciones Científicas De Investigación

-

Phosphoinositide 3-Kinase Inhibitors

- Field : Medicinal Chemistry .

- Application : Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

- Method : These compounds were synthesized in seven steps from commercially available substances. The compounds were then tested for PI3K inhibitory activity .

- Results : The compounds showed potent PI3K inhibitory activity. For example, a representative compound (19a) had an IC50 value of 3.6 nm .

-

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

- Field : Organic Chemistry .

- Application : Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

- Method : Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

- Results : High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .

-

Synthesis of Thiazolo[5,4-b]pyridines

- Field : Organic Chemistry .

- Application : Thiazolo[5,4-b]pyridines are synthesized from thiazole or thiazolidine derivatives followed by pyridine annulation . The fused core scaffold prepared in this way has multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .

- Method : Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction starting from thiazole or thiazolidine derivatives followed by pyridine annulation are used .

- Results : The recent data published in the scientific literature cited a diversity of biological effects exhibited by fused thiazolo[5,4-b]pyridines .

-

Phosphoinositide 3-Kinase Inhibitors

- Field : Medicinal Chemistry .

- Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

- Method : These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances .

- Results : The IC50 of a representative compound (19a) could reach to 3.6 nm .

-

Antioxidant, Anti-inflammatory, and Antitumor Activities

- Field : Medicinal Chemistry .

- Application : Some thiazolo[4,5-b]pyridine derivatives were found to have high antioxidant, anti-inflammatory, and antitumor activities .

- Method : These compounds were synthesized and then tested for their biological activities .

- Results : High antioxidant, anti-inflammatory, and antitumor activities of these compounds have been demonstrated .

-

Applications in Organic Electronics

- Field : Organic Electronics .

- Application : The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .

- Results : The fused core scaffold prepared in this way is the presence of multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .

Propiedades

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-11(17)8-3-6-15(7-4-8)12-14-9-2-1-5-13-10(9)18-12/h1-2,5,8H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUJDOSMHJCAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)